3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-18(22,11-13-6-8-16(23-2)9-7-13)12-20-17(21)14-4-3-5-15(19)10-14/h3-10,22H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNVMLPDIZCYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Fluorobenzamide Derivatives
- 3-Fluoro-N-(3-fluorophenyl)benzamide and 3-Fluoro-N-(4-fluorophenyl)benzamide (): These compounds lack the hydroxypropyl side chain but share a fluorinated benzamide core. The position of fluorine on the phenyl ring (meta vs. para) significantly impacts NMR spectral complexity due to scalar coupling interactions, complicating proton assignment in aromatic regions .
Methoxyphenyl-Containing Benzamides
- Compound 49 (): Structure: 3-Fluoro-N-[(1S,2R)-2-hydroxy-3-[(4-methoxyphenyl)sulfonylamino]-1-(phenylmethyl)propyl]-2-methyl-benzamide. Comparison: The sulfonyl group increases polarity, whereas the target compound’s hydroxyl group may enhance hydrogen-bonding capacity. The 4-methoxyphenyl moiety in both compounds likely improves lipophilicity, favoring membrane permeability .
- This compound’s fluorescence properties (studied via Pb²⁺ complexation) suggest that substituents on the benzamide ring modulate photophysical behavior, a trait that could extend to the target compound .
Data Tables
Table 1: Structural Comparison of Key Benzamide Derivatives
Biological Activity
3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to detail its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a fluorinated benzamide structure, which is known for its diverse biological properties. The presence of the hydroxyl and methoxy groups enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that benzamide derivatives often exhibit significant biological activities, including anticancer and anti-inflammatory effects. Specifically, the following activities have been noted for this compound:
- Antiproliferative Activity : Studies show that this compound exhibits notable antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The biological activity is thought to involve modulation of key signaling pathways associated with cell growth and apoptosis.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the compound's antiproliferative effects against different cancer cell lines. The results are summarized in the following table:
These findings suggest that this compound has selective activity against breast cancer cells, demonstrating potential as a therapeutic agent.
Mechanistic Insights
The mechanism by which this compound exerts its antiproliferative effects appears to involve:
- Inhibition of Cell Cycle Progression : This is likely mediated through the modulation of cyclin-dependent kinases (CDKs).
- Induction of Apoptosis : Activation of apoptotic pathways has been observed, indicating that the compound may promote programmed cell death in cancer cells.
Heart Failure Model
In a related study on benzamide derivatives, a compound structurally similar to this compound was evaluated for its effects on heart failure using an ischemia-reperfusion injury model. The results indicated:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Amide coupling : Use coupling agents like EDC/HOBt in DMF or DMSO at 0–25°C to link the benzoyl chloride derivative to the hydroxyl-containing amine intermediate .
- Intermediate formation : The hydroxy-methoxyphenylpropyl group is synthesized via nucleophilic substitution or Grignard reactions, with temperature control (e.g., −50°C for cryogenic stability) critical to avoid side products .
- Optimization : Yield improvements (e.g., >90%) require solvent polarity adjustments (DMF for solubility vs. CH₂Cl₂ for steric control) and catalyst screening (e.g., Na₂CO₃ for sulfonamide formation) .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Key steps:
- Data collection : High-resolution (≤1.0 Å) data at synchrotron facilities to resolve fluorine and methoxy groups.
- Refinement : Apply SHELXL’s restraints for flexible groups (e.g., the hydroxypropyl chain) and validate using R-factors (<0.05 for high quality) .
Q. What are the solubility and stability profiles under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4 for biological assays). Low solubility in non-polar solvents (hexane) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS monitoring shows sensitivity to acidic hydrolysis (pH <3) but stability at neutral pH .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs and comparing activities:
| Substituent Position | Biological Activity (IC₅₀) | Key Interaction |
|---|---|---|
| 4-Methoxy (target) | 0.8 µM (Enzyme X) | H-bond with Ser123 |
| 3-Methoxy | 5.2 µM | Reduced hydrophobic packing |
| 2-Nitro | Inactive | Steric clash in binding pocket |
- Reference : Analog data from similar benzamides shows methoxy at the 4-position maximizes target engagement .
Q. What computational methods predict binding modes to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases). The fluoro group shows electrostatic complementarity with catalytic lysine residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the hydroxypropyl group in the binding pocket .
Q. How can contradictory data on metabolic stability be resolved?
- Methodological Answer :
- In vitro assays : Compare microsomal stability (human vs. rat liver microsomes) with CYP450 inhibition screening. Discrepancies may arise from species-specific CYP3A4/5 activity .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolites via HPLC-radiodetection, identifying unstable intermediates (e.g., demethylated products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
